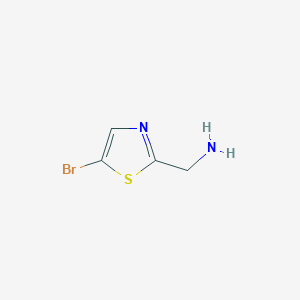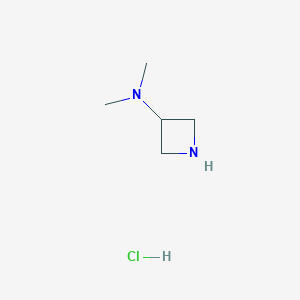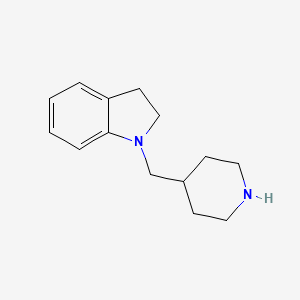
1-(Piperidin-4-ylmethyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-ylmethyl)indoline is a compound with the molecular formula C14H20N2 It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Mecanismo De Acción
Target of Action
1-(Piperidin-4-ylmethyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets and induce various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
1-(Piperidin-4-ylmethyl)indoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the dehydrogenation of indoline to produce indole, a process that can further bioactivate the compound to toxic intermediates . Additionally, this compound has been noted for its potential neuroprotective effects, interacting with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In studies involving ischemic stroke, indoline derivatives have shown significant protective effects against oxidative stress-induced cell death . This compound influences cell signaling pathways by binding to NMDA receptors, which play a crucial role in neuronal survival and function . Furthermore, this compound has been found to modulate gene expression related to inflammation and cell survival, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors such as NMDA-GluN2B, inhibiting or activating these receptors to modulate cellular responses . The compound’s interaction with cytochrome P450 enzymes leads to its dehydrogenation, producing indole and potentially toxic intermediates . These molecular interactions result in changes in gene expression, particularly those genes involved in inflammatory responses and cell survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their protective effects against oxidative stress over extended periods . The degradation products of this compound, such as indole, may have different biological activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects, reducing cerebral infarction rates and improving neurological outcomes in ischemic stroke models . At higher doses, there may be toxic or adverse effects due to the production of toxic intermediates during metabolism . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The dehydrogenation of indoline to indole is a key metabolic pathway, which can lead to the formation of bioactive or toxic intermediates . These metabolic processes can affect the overall metabolic flux and levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can impact its biological activity and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)indoline typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates . This method is efficient, requiring low catalyst loadings and mild operating conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of inexpensive reagents and scalable reaction conditions is crucial for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Piperidin-4-ylmethyl)indoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Conditions vary depending on the substituent being introduced, often involving halogenated reagents and appropriate bases or acids.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(Piperidin-4-ylmethyl)indoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Indoline: The parent compound, lacking the piperidin-4-ylmethyl group.
1-(2-(4-(Substitutedbenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione: A derivative with different substituents, showing varied biological activities.
Uniqueness: 1-(Piperidin-4-ylmethyl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
1-(piperidin-4-ylmethyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABLPIUSNHGKPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883549-96-0 |
Source


|
| Record name | 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
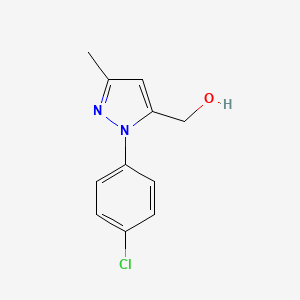
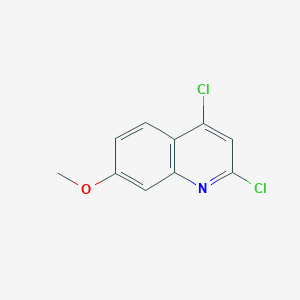
![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)
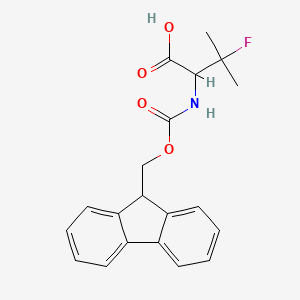
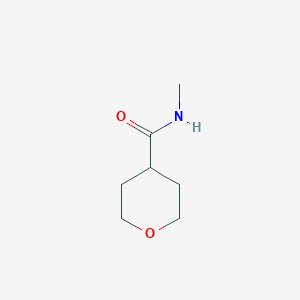
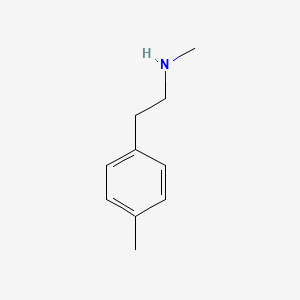
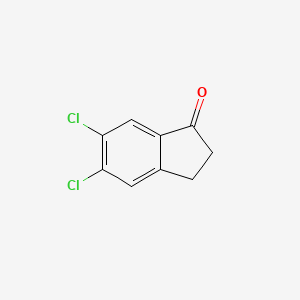
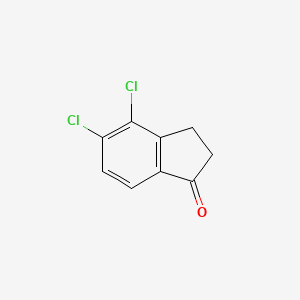

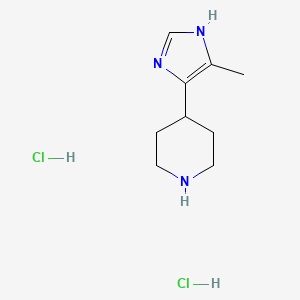
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)
